1-(2-(1H-吡唑-1-基)乙基)-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

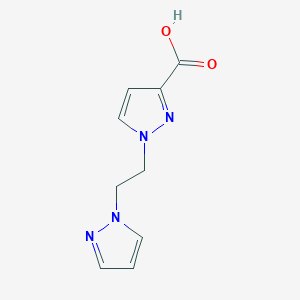

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

科学研究应用

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

作用机制

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.

Biochemical Pathways

Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .

Result of Action

The compound’s antileishmanial and antimalarial activities suggest that it may inhibit the growth of leishmania and plasmodium species, leading to their death .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

化学反应分析

Types of Reactions

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols or amines.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

相似化合物的比较

Similar Compounds

4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another pyrazole derivative with similar structural features.

Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to a quinoline ring, known for their pharmacological activities.

Sulfur-containing pyrazoles: Pyrazole derivatives with sulfur atoms, which exhibit unique chemical and biological properties.

Uniqueness

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its dual pyrazole rings provide a versatile scaffold for the development of new compounds with enhanced properties .

生物活性

1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₈N₄O₂

- Molecular Weight : 192.19 g/mol

This pyrazole derivative features two pyrazole rings and a carboxylic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid.

- Mechanism of Action : The compound exhibits antiproliferative effects on various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. It has been shown to inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Significant antiproliferative effect |

| HepG2 (Liver) | 12.8 | Induces apoptosis |

| A549 (Lung) | 20.5 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been evaluated through various in vitro and in vivo studies.

- Inhibition of COX Enzymes : The compound has shown selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid | 30 | 85 |

Antibacterial Activity

Research indicates that pyrazole derivatives possess antibacterial properties against various pathogens.

- Mechanism : The antibacterial action is attributed to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Several studies have reported on the biological activities of pyrazole derivatives, including:

- Study on Anticancer Effects : A study demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of 15.4 µM, suggesting its potential as a therapeutic agent for breast cancer .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, where the compound exhibited a notable reduction in edema comparable to standard anti-inflammatory drugs .

- Antibacterial Evaluation : A recent study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results with MIC values indicating effective inhibition .

属性

IUPAC Name |

1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKGUPBMQPALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。